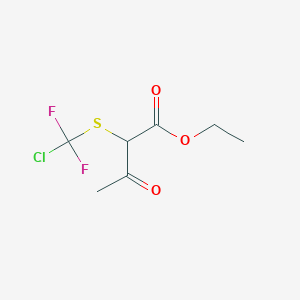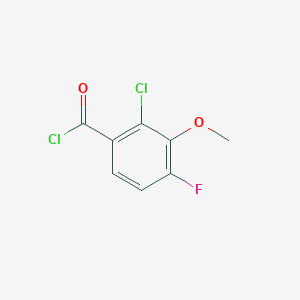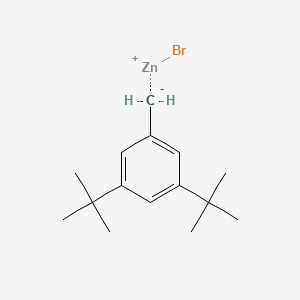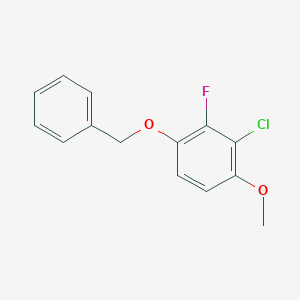
(2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene, also known as CTFE, is an organic compound that has been widely studied for its use in scientific research and laboratory experiments. It is a non-steroidal compound that is composed of a benzene ring with two chlorine atoms, one fluorine atom, and two oxygen atoms. CTFE has been found to be a versatile compound, with applications in both chemical and biological research.
Applications De Recherche Scientifique
(2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical pathways, and the development of new drugs. It has been used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleotides. In addition, (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene has been used in the study of biochemical pathways, such as the biosynthesis of fatty acids and the metabolism of carbohydrates. Finally, (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene has been used in the development of new drugs, including anti-cancer and anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene is not fully understood, but it is believed to involve the formation of a covalent bond between the two chlorine atoms and the fluorine atom. This bond is believed to be responsible for the compound’s ability to bind to biological molecules and interfere with their function. The exact mechanism of action of (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene is still under investigation.
Biochemical and Physiological Effects
(2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase, which is involved in the production of inflammatory compounds. In addition, (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene has been found to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, compounds that are involved in inflammation and allergic reactions. (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene has several advantages for use in laboratory experiments. It is a non-steroidal compound, which means that it does not have the same potential for side effects as other compounds. In addition, (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene is relatively easy to synthesize and can be used in a variety of reactions. However, (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene also has some limitations. It is not as stable as other compounds, and can be easily degraded by light or air. In addition, (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene is not water soluble, which can make it difficult to use in certain experiments.
Orientations Futures
There are several possible future directions for (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene. One possible direction is to further investigate the biochemical and physiological effects of the compound, as well as its mechanism of action. In addition, (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene could be used to develop new drugs for the treatment of various diseases, such as cancer and inflammation. Finally, (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene could be used to develop new synthetic methods for the synthesis of organic compounds.
Méthodes De Synthèse
(2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene can be synthesized using a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. The Williamson ether synthesis is the most commonly used method for synthesizing (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene, and involves the reaction of a phenol with a chloroalkane in the presence of a base. The Grignard reaction involves the reaction of a halide with a metal halide, while the Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt.
Propriétés
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethoxy)-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3O2/c16-14(17)15(18,19)21-13-8-6-12(7-9-13)20-10-11-4-2-1-3-5-11/h1-9,14H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOVQMLSGVXCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-1-ol](/img/structure/B6296840.png)

![5-(Benzo[3,4-d]1,3-dioxolen-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6296864.png)
![(2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride](/img/structure/B6296879.png)

![2-[(Dichlorofluoromethyl)thio]-malonic acid 1,3-diethyl ester, 90%](/img/structure/B6296889.png)




![(2R)-1-[(t-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B6296933.png)


